

# Application Note: <sup>1</sup>H and <sup>13</sup>C NMR Assignment for Methyl 4-methoxycinnamate

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Compound of Interest		
Compound Name:	Methyl 4-methoxycinnamate	
Cat. No.:	B1205502	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. This application note provides a detailed assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **methyl 4-methoxycinnamate**, a common UV-filtering agent and synthetic intermediate. The data presented herein, including chemical shifts ( $\delta$ ), coupling constants (J), and multiplicities, serves as a definitive reference for researchers working with this compound. A standardized experimental protocol for data acquisition is also provided.

## Introduction

**Methyl 4-methoxycinnamate** is an organic compound widely used in sunscreens and other cosmetic products for its ability to absorb UV-B radiation.[1] Accurate structural confirmation and purity assessment are paramount in both research and industrial applications. NMR spectroscopy provides unambiguous structural information through the analysis of the chemical environment of <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) nuclei.[2][3] This note details the complete spectral assignment for the E (trans) isomer of **methyl 4-methoxycinnamate** in deuterated chloroform (CDCl<sub>3</sub>).

# **Chemical Structure and Numbering Scheme**



For clarity in spectral assignment, the atoms of **methyl 4-methoxycinnamate** are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.

Caption: Figure 1. Numbering scheme for **methyl 4-methoxycinnamate**.

## **Data Presentation**

The ¹H and ¹³C NMR data were acquired in CDCl₃ and referenced to the residual solvent peak. [4] The data is summarized in the tables below.

Table 1: <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.64	Doublet (d)	16.0	1H	H-7
7.48	Doublet (d)	8.7	2H	H-2, H-6
6.92	Doublet (d)	8.7	2H	H-3, H-5
6.33	Doublet (d)	16.0	1H	H-8
3.83	Singlet (s)	-	3H	H-11 (Ar-OCH <sub>3</sub> )
3.79	Singlet (s)	-	3H	H-10 (Ester - OCH₃)
Data compiled from sources.[1] [5][6]				

The large coupling constant (J = 16.0 Hz) between the vinylic protons H-7 and H-8 is characteristic of a trans (E) configuration around the carbon-carbon double bond.[1][5] The aromatic protons exhibit a typical AA'BB' pattern for a para-substituted benzene ring.[5]

Table 2: 13C NMR Data (101 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment	
167.7	C-9 (C=O)	
161.4	C-4	
144.5	C-7	
129.7	C-2, C-6	
127.1	C-1	
115.3	C-8	
114.3	C-3, C-5	
55.3	C-11 (Ar-OCH <sub>3</sub> )	
51.6	C-10 (Ester -OCH₃)	
Data compiled from sources.[4][5][7]		

## **Experimental Protocols**

A general protocol for acquiring high-quality NMR spectra for compounds like **methyl 4-methoxycinnamate** is outlined below.

#### A. Sample Preparation

- Weigh approximately 5-10 mg of **methyl 4-methoxycinnamate** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.
- B. NMR Data Acquisition



- Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[4]
- Allow at least five minutes for the sample temperature to equilibrate inside the magnet.
- Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
- For ¹H NMR: Acquire the spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.
- For <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of <sup>13</sup>C.[2] An inversegated decoupling sequence can be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE).[8]

#### C. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
- Perform phase correction and baseline correction on the resulting spectrum.
- Calibrate the chemical shift axis by setting the residual CDCl<sub>3</sub> peak to  $\delta$  7.26 ppm for <sup>1</sup>H spectra and  $\delta$  77.16 ppm for <sup>13</sup>C spectra.[4]
- Integrate the peaks in the <sup>1</sup>H spectrum to determine the relative number of protons.

## **Workflow Visualization**

The overall process from sample handling to final data interpretation is illustrated in the following workflow diagram.



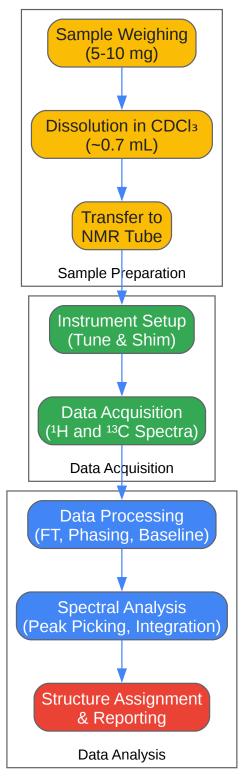


Figure 2. NMR Analysis Workflow

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Caption: Figure 2. General workflow for NMR sample analysis.



## Conclusion

This application note provides a comprehensive and detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral assignment for **methyl 4-methoxycinnamate**. The tabulated data and standardized protocols offer a valuable resource for researchers in quality control, synthetic chemistry, and drug development, ensuring accurate and reproducible structural verification of this important compound.

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